L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
CAS No.: 17083-17-9
Cat. No.: VC18872463
Molecular Formula: C25H33NO5
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17083-17-9 |
|---|---|
| Molecular Formula | C25H33NO5 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | tert-butyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1 |
| Standard InChI Key | UPJMYZVLBWNTNR-NRFANRHFSA-N |
| Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure integrates three critical modifications to the native tyrosine backbone:
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Amino Group Protection: The N-terminal is shielded by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis that resists nucleophilic attack during coupling reactions.
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Hydroxyl Group Protection: The phenolic hydroxyl group of tyrosine is substituted with a tert-butyl ether, providing steric hindrance and chemical inertness under basic or nucleophilic conditions.
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Esterification: The carboxyl group is esterified with a tert-butyl moiety, enhancing solubility in organic solvents and stability during synthetic procedures .
The stereochemistry of the molecule retains the L-configuration of natural tyrosine, as evidenced by the chiral center notation in its InChI string: InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 .
Physical and Spectral Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of this compound involves sequential protection of tyrosine’s functional groups:
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Amino Protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate yields N-Cbz-tyrosine.
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Hydroxyl Protection: Treatment with tert-butyl chloride under basic conditions (e.g., NaOH) introduces the tert-butyl ether group.
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Esterification: The carboxyl group is esterified using tert-butanol and a coupling agent such as dicyclohexylcarbodiimide (DCC) .
Industrial Manufacturing
Industrial processes optimize these steps for scalability:
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Continuous Flow Reactors: Enhance yield and reduce side reactions during protection steps.
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Crystallization: High-purity product isolation via solvent-antisolvent systems.
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Quality Control: HPLC and NMR ensure >98% purity, critical for pharmaceutical applications .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block in SPPS due to its orthogonal protection:
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The Cbz group is removable via hydrogenolysis (H<sub>2</sub>/Pd-C), while the tert-butyl ether is cleaved with trifluoroacetic acid (TFA).
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Its tert-butyl ester stabilizes the carboxyl group against premature activation during coupling .
Case Study: GLP-1 Analog Synthesis
A patent (US20190177392A1) describes its use in synthesizing glucagon-like peptide-1 (GLP-1) analogs. The tert-butyl protection ensures selective deprotection during chain elongation, minimizing side reactions .
Pharmacological Relevance
Stability and Bioavailability
The tert-butyl and Cbz groups confer:
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Enhanced Lipophilicity: LogP ≈ 3.2, improving membrane permeability.
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Metabolic Stability: Resistant to esterase cleavage in serum, prolonging half-life in vivo.
Comparative Analysis with Related Compounds
| Compound Name | Protective Groups | Key Applications |
|---|---|---|
| L-Tyrosine Methyl Ester | Methyl ester | Peptide synthesis intermediates |
| N-Acetyl-L-Tyrosine Ethyl Ester | Acetyl, ethyl ester | Prodrug formulations |
| O-(tert-Butoxycarbonyl)-L-Tyrosine | tert-Butoxycarbonyl (Boc) | Orthogonal protection strategies |
This compound’s dual protection (Cbz and tert-butyl) offers unique advantages in multi-step syntheses, distinguishing it from singly protected analogs .
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